molecular formula C17H33BrO2 B1597004 Methyl 16-bromohexadecanoate CAS No. 26825-89-8

Methyl 16-bromohexadecanoate

Cat. No.: B1597004
CAS No.: 26825-89-8
M. Wt: 349.3 g/mol
InChI Key: ZYTQDEJMRYPSHE-UHFFFAOYSA-N
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Description

Methyl 16-bromohexadecanoate is an organic compound with the molecular formula C17H33BrO2. It is a derivative of hexadecanoic acid, where a bromine atom is attached to the sixteenth carbon atom, and the carboxylic acid group is esterified with a methyl group. This compound is often used in organic synthesis and has applications in various scientific fields.

Scientific Research Applications

Methyl 16-bromohexadecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the preparation of self-assembled monolayers.

    Biology: The compound is used in the study of lipid metabolism and as a precursor in the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: this compound is used in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

Methyl 16-bromohexadecanoate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as a substrate for certain esterases, which hydrolyze the ester bond to release 16-bromohexadecanoic acid. This interaction is crucial for the compound’s role in biochemical pathways, as it allows for the incorporation of the brominated fatty acid into more complex molecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of the brominated fatty acid into cellular membranes can affect membrane fluidity and function, potentially impacting signal transduction processes. Additionally, this compound may modulate the expression of genes involved in lipid metabolism, further influencing cellular metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound may inhibit or activate certain enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways and cellular processes. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, such as cellular damage or disruption of metabolic pathways. Threshold effects have been observed in studies, where a certain dosage level must be reached before significant biological effects are observed. It is crucial to carefully control the dosage of this compound in experimental settings to avoid potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by esterases, which hydrolyze the ester bond to release 16-bromohexadecanoic acid. This brominated fatty acid can then be incorporated into more complex lipids or undergo further metabolic transformations. The presence of the bromine atom can influence the compound’s reactivity and interactions with other biomolecules, potentially affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and within different cellular compartments. These interactions can influence the localization and accumulation of this compound, affecting its biological activity and function. For example, the compound may be preferentially localized to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may be targeted to the endoplasmic reticulum, where it can influence lipid metabolism and protein synthesis. Alternatively, the compound may accumulate in mitochondria, affecting energy production and metabolic pathways. The specific localization of this compound can significantly impact its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 16-bromohexadecanoate can be synthesized through the bromination of methyl hexadecanoate. The process involves the following steps:

    Bromination: Methyl hexadecanoate is reacted with bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet light to form this compound.

    Purification: The product is purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 16-bromohexadecanoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide ions, alkoxide ions, or amines.

    Reduction: The compound can be reduced to form methyl hexadecanoate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as methyl 16-hydroxyhexadecanoate or methyl 16-aminohexadecanoate are formed.

    Reduction: Methyl hexadecanoate.

    Oxidation: Hexadecanoic acid.

Mechanism of Action

The mechanism of action of methyl 16-bromohexadecanoate involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.

Comparison with Similar Compounds

Methyl 16-bromohexadecanoate can be compared with other similar compounds such as:

    Methyl 11-bromoundecanoate: A shorter chain analog with similar reactivity but different physical properties.

    Methyl 12-bromododecanoate: Another analog with a different chain length, affecting its solubility and reactivity.

    Methyl 10-bromodecanoate: A compound with a shorter chain, used in similar applications but with different reaction conditions.

Uniqueness

This compound is unique due to its long carbon chain and the position of the bromine atom, which makes it suitable for specific synthetic applications and studies in lipid metabolism.

Properties

IUPAC Name

methyl 16-bromohexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33BrO2/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTQDEJMRYPSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371628
Record name Methyl 16-bromohexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26825-89-8
Record name Methyl 16-bromohexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 16-bromohexadecanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

16-Bromo-hexadecanoic acid (6.0 g) was dissolved in MeOH (35 mL), toluene (100 mL) and trimethylorthoformate (20 mL), then Amberlyst 15 from Fluka (1.4 g) was added. The mixture was stirred at 55° C. for 16 h. The mixture was evaporated to dryness and dried under vacuum for 16 h to yield 7.7 g. The residue was suspended in MeOH (ca. 50 mL) and stirred for ca ½ h. The amberlyst 15 was filtered off after stirring with DCM (30 mL) for ½ h. The filtrate was concentrated to remove the DCM, and the clear solution was cooled and more MeOH (ca 20 mL, total ca 40 mL) was added. The flask was cooled and more crystals precipitated and after stirring for 30 min, the crystals were filtered off and washed with cold MeOH. The white crystals were dried under vacuum to yield 5.61 g.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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